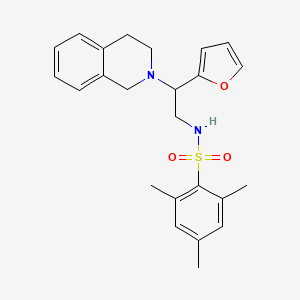

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Description

N-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a fused dihydroisoquinoline core and a furan moiety. This structural complexity suggests applications in medicinal chemistry, particularly in targeting ion channels or enzymes where sulfonamide-based inhibitors are prevalent .

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-17-13-18(2)24(19(3)14-17)30(27,28)25-15-22(23-9-6-12-29-23)26-11-10-20-7-4-5-8-21(20)16-26/h4-9,12-14,22,25H,10-11,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGGGYQYPAXKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide, one typically starts with the preparation of the key intermediate, 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethanol. This intermediate is then subjected to a sulfonylation reaction with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions, often utilizing a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for higher yields and purity. Large-scale reactors ensure controlled temperatures and reaction times, and high-efficiency purification techniques like recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide can undergo various reactions, including:

Oxidation: : Can be oxidized to form corresponding ketones or acids.

Reduction: : The dihydroisoquinoline ring can be reduced to yield tetrahydroisoquinoline derivatives.

Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products vary based on the specific reaction, such as sulfonyl-substituted derivatives or reduced isoquinoline compounds.

Scientific Research Applications

Research indicates that the compound may exhibit significant biological activities, particularly in the following areas:

Anticancer Activity

Several studies have investigated the anticancer potential of compounds related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide. For instance:

- A study published in the Journal of Medicinal Chemistry reported that derivatives of 3,4-dihydroisoquinoline demonstrated potent cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial effects. Research has shown that compounds with similar structures exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA synthesis .

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation by the National Cancer Institute (NCI), a related compound showed promising results with mean growth inhibition values indicating significant anticancer activity across multiple cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Pharmacokinetics and Drug-Likeness

A study assessing the pharmacokinetic properties of similar compounds indicated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These findings suggest that modifications to the compound could lead to improved therapeutic efficacy and safety profiles .

Mechanism of Action

The mechanism of action for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is closely tied to its functional groups. The sulfonamide moiety can interact with biological targets, inhibiting enzyme activity or interacting with receptor sites. The furan ring adds to its lipophilicity and potential interactions with other aromatic systems, while the dihydroisoquinoline can engage in hydrogen bonding or pi-pi interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Based Isoquinoline Derivatives

Several compounds share the dihydroisoquinoline-sulfonamide scaffold but differ in substituents:

Key Findings :

- Ester-containing analogs (e.g., pivalate and phenylacetate derivatives) exhibit lower yields (53–86%) and oily consistency, suggesting reduced crystallinity compared to the target compound .

Pharmacokinetic Profiles

- Encequidar (N-[2-(2-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl]-4-oxo-4H-1-benzopyran-2-carboxamide) has a higher molecular weight (~700 g/mol) and extended half-life due to its tetrazole and benzopyran groups, contrasting with the simpler sulfonamide in the target compound .

Research Implications

- Structural Optimization : The target compound’s trimethylbenzenesulfonamide group may balance lipophilicity and solubility better than ethanesulfonamide or ester-containing analogs.

- Biological Targets: Its dihydroisoquinoline-furan scaffold aligns with known modulators of neurological targets, such as K2P channels, but requires validation via electrophysiological assays .

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C25H28N2O3S

- Molecular Weight : 440.56 g/mol

- CAS Number : 898433-11-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from furan derivatives and isoquinoline precursors. The process may include:

- Formation of the isoquinoline scaffold.

- Alkylation with furan derivatives.

- Sulfonamide formation through reaction with sulfonyl chlorides.

Biological Activities

The biological activities of this compound include:

Anticancer Activity

Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance:

- In vitro studies showed that related isoquinoline derivatives can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) with IC50 values ranging from 5 to 20 µM .

Antimicrobial Activity

Compounds containing furan and isoquinoline moieties have demonstrated antimicrobial effects against a range of pathogens:

- Minimum Inhibitory Concentration (MIC) tests have shown effectiveness against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values as low as 50 µg/mL .

Neuroprotective Effects

Some studies suggest that similar compounds may provide neuroprotective effects:

- Compounds derived from the isoquinoline structure have been evaluated for their ability to protect neurons in models of oxidative stress and ischemia/reperfusion injury .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on Isoquinoline : Different substituents can enhance or reduce activity; for example, electron-withdrawing groups often increase potency.

- Furan Ring Modifications : The position and nature of substituents on the furan ring can significantly affect the compound's interaction with biological targets.

Data Tables

| Activity Type | Cell Line/Pathogen | IC50/MIC Value |

|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 5 µM |

| Anticancer | NUGC-3 (Gastric Cancer) | 10 µM |

| Antimicrobial | Staphylococcus aureus | 50 µg/mL |

| Neuroprotection | Neuronal Cell Models | Effective at 50 µM |

Case Studies

-

Case Study on Anticancer Activity :

A study evaluated a series of isoquinoline derivatives for their antiproliferative effects on various cancer cell lines. The results indicated that modifications at the 4-position of the isoquinoline ring significantly enhanced cytotoxicity against breast cancer cells . -

Case Study on Antimicrobial Efficacy :

A derivative featuring a furan moiety was tested against multiple bacterial strains. Results showed that it effectively inhibited growth at low concentrations, indicating potential for development into an antimicrobial agent .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves multi-step organic reactions, including amide/sulfonamide bond formation and functional group coupling. Key steps:

Intermediate Preparation : Synthesize 3,4-dihydroisoquinoline and furan-2-yl-ethylamine precursors via reductive amination or Friedel-Crafts alkylation .

Coupling Reactions : Use coupling agents (e.g., EDCI) and catalysts (e.g., DMAP) to link intermediates. Solvent choice (e.g., dichloromethane, DMF) and temperature (0–60°C) significantly impact yield .

Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95%) .

Optimization Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–40°C | Prevents side reactions (e.g., furan ring oxidation) |

| Solvent | Anhydrous DCM | Enhances coupling efficiency |

| Reaction Time | 12–24 hrs | Balances completion vs. degradation |

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm backbone connectivity and substituent positions. For example:

- ¹H NMR : Peaks at δ 2.2–2.5 ppm (trimethylbenzenesulfonamide CH₃) and δ 6.3–7.8 ppm (furan/dihydroisoquinoline aromatic protons) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ = ~500–550 Da) and purity (>95%) .

Key Spectroscopic Data:

| Functional Group | ¹H NMR (δ) | ¹³C NMR (δ) |

|---|---|---|

| Trimethylbenzenesulfonamide | 2.2–2.5 (s, 9H) | 21.5, 128–135 (aromatic carbons) |

| Furan ring | 6.3–7.1 (m, 3H) | 110–142 |

Q. What are the compound’s common chemical reactivity patterns?

- Methodological Answer : Reactivity is dominated by:

- Sulfonamide Group : Susceptible to nucleophilic substitution (e.g., with alkyl halides in basic conditions) .

- Furan Ring : Undergoes Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at 80–100°C .

- Dihydroisoquinoline Moiety : Reducible with NaBH₄ to tetrahydroisoquinoline derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological activity?

- Methodological Answer : Focus on modifying three regions:

Sulfonamide Substituents : Replace 2,4,6-trimethyl with electron-withdrawing groups (e.g., NO₂) to enhance target binding .

Furan Ring : Introduce halogenation (e.g., Br at C5) to modulate lipophilicity and bioavailability .

Dihydroisoquinoline : N-alkylation (e.g., methyl, benzyl) to alter steric effects .

Example SAR Table:

| Modification | Biological Activity (IC₅₀) | Solubility (LogP) |

|---|---|---|

| 2,4,6-Trimethyl | 10 µM (anti-inflammatory) | 2.8 |

| 2-NO₂,4,6-diCH₃ | 2 µM | 3.1 |

| 5-Br-furan | 5 µM | 3.5 |

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer : Discrepancies in reported IC₅₀ values (e.g., anti-inflammatory vs. anticancer) arise from assay conditions. Mitigate via:

Standardized Assays : Use identical cell lines (e.g., RAW264.7 for inflammation, MCF-7 for cancer) .

Control for Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .

Dose-Response Curves : Test 5–8 concentrations in triplicate to improve statistical validity .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

- Methodological Answer : Address poor solubility (<50 µg/mL in PBS) and metabolic instability:

- Prodrug Design : Acetylate sulfonamide to increase LogP .

- CYP450 Inhibition : Co-administer with ketoconazole to reduce hepatic clearance .

- Formulation : Use lipid-based nanoemulsions for oral delivery .

Data Contradictions and Validation

- Synthesis Yield Variability : Reports of 40–75% yields for the final coupling step may stem from trace moisture in solvents. Validate via Karl Fischer titration and strict anhydrous conditions .

- Biological Activity : Anti-inflammatory activity in macrophages (IC₅₀ = 10 µM ) vs. lack of effect in fibroblasts highlights cell-type specificity. Confirm target engagement (e.g., COX-2 inhibition assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.